molecular formula C19H15N5OS B287050 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Cat. No. B287050
M. Wt: 361.4 g/mol
InChI Key: XSZYQXPGQDMEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is a chemical compound that has been the subject of extensive scientific research. It is a benzisoxazole derivative that has shown potential in various areas, including medical research.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It is also believed to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is its potential as a therapeutic agent. It has shown promise in various areas, including anti-inflammatory, antitumor, and antipsychotic research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of research could focus on optimizing its therapeutic potential by further understanding its mechanism of action. Another area of research could focus on developing new derivatives of 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole that have improved therapeutic potential. Additionally, research could focus on developing new methods for synthesizing 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is a complex process that involves several steps. The synthesis starts with the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid, which is then reacted with sodium azide to form 2-azido-5-methylbenzoic acid. The next step involves the reaction of 2-azido-5-methylbenzoic acid with 4-methylphenylhydrazine to form 2-(4-methylphenyl)-5-methyl-1,2,4-triazole-3-thiol. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,3,4-thiadiazole. The final step involves the reaction of the 1,3,4-thiadiazole with 2-chloro-5-methylbenzisoxazole in the presence of potassium carbonate to form 5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole.

Scientific Research Applications

5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been the subject of extensive scientific research due to its potential in various areas. It has been studied for its potential as an anti-inflammatory, antitumor, and antipsychotic agent. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

5-methyl-3-[[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H15N5OS/c1-11-3-6-13(7-4-11)18-20-21-19-24(18)22-17(26-19)10-15-14-9-12(2)5-8-16(14)25-23-15/h3-9H,10H2,1-2H3

InChI Key

XSZYQXPGQDMEDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C4C=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C4C=C(C=C5)C

Origin of Product

United States

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